molecular formula C14H15Cl2N3O2 B166602 Etaconazole CAS No. 60207-93-4

Etaconazole

Cat. No. B166602
CAS RN: 60207-93-4
M. Wt: 328.2 g/mol
InChI Key: DWRKFAJEBUWTQM-UHFFFAOYSA-N
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Description

Etaconazole is a member of the class of dioxolanes. It is a 1,3-dioxolane substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups and at position 4 by an ethyl group . It was used as a fungicide to control powdery mildew on fruit and other crops .


Molecular Structure Analysis

Etaconazole has a molecular formula of C14H15Cl2N3O2 and a molecular weight of 328.2 g/mol . It is a chiral molecule and has four isomers . The structure includes a 1,3-dioxolane ring substituted by a 2,4-dichlorophenyl group, a 1,2,4-triazol-1-ylmethyl group, and an ethyl group .


Physical And Chemical Properties Analysis

Etaconazole has a molecular weight of 328.2 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Fungicide

Etaconazole is a fungicide that was used to control powdery mildew on fruit and other crops . It belongs to the class of conazole fungicides .

Sterol Biosynthesis Inhibition

Etaconazole acts by inhibiting sterol biosynthesis . This is a common mode of action for many antifungal agents.

Antifungal Agrochemical

As an antifungal agrochemical, Etaconazole has been used in agriculture, horticulture, and forestry for its fungicidal properties .

EC 1.14.13.70 (Sterol 14α-demethylase) Inhibitor

Etaconazole has been identified as an EC 1.14.13.70 (sterol 14α-demethylase) inhibitor . This enzyme is involved in the biosynthesis of sterols, and its inhibition can lead to the disruption of membrane structure and function in fungi.

Chiral Molecule

Etaconazole is a chiral molecule and has four isomers. Research has shown that the 2S,4R-isomer exhibits the most fungicidal activity whilst the 2R,4R-isomer is the weakest .

Uptake and Translocation in Plants

The uptake and translocation of Etaconazole have been studied using foliar treatments with 14C-labeled fungicides on apple leaves. It was found that the foliar uptake of Etaconazole was faster than that of fenapanil .

Mechanism of Action

Target of Action

Etaconazole, like other triazole antifungal agents, primarily targets the enzyme 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol , a vital component of fungal cell membranes .

Mode of Action

Etaconazole inhibits the activity of 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols in fungal cells . The disruption in ergosterol synthesis and accumulation of 14α-methyl sterols impair the functions of certain membrane-bound enzyme systems, leading to changes in fungal cell membrane permeability .

Biochemical Pathways

The primary biochemical pathway affected by Etaconazole is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, Etaconazole prevents the demethylation step in the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting the growth and viability of the fungal cells .

Pharmacokinetics

Based on the pharmacokinetics of structurally similar triazole antifungal agents like itraconazole , it can be inferred that Etaconazole might also exhibit non-linear pharmacokinetics with variable absorption after oral administration. The bioavailability of Etaconazole could potentially be influenced by factors such as food intake, gastric pH, and dosage form .

Result of Action

The inhibition of ergosterol synthesis by Etaconazole results in a series of cellular changes in fungi, including increased membrane permeability, leakage of essential cellular components, and ultimately, cell death . This antifungal action of Etaconazole is effective against a variety of fungal infections.

properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRKFAJEBUWTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041913
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etaconazole

CAS RN

60207-93-4
Record name Etaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaconazole [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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